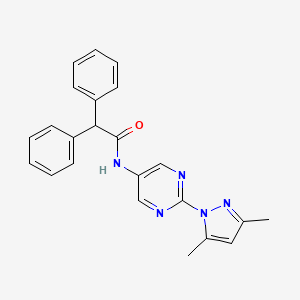

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O/c1-16-13-17(2)28(27-16)23-24-14-20(15-25-23)26-22(29)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKRRWAKRASRKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide typically involves multiple steps, starting with the formation of the pyrazole ring. This can be achieved through the condensation of hydrazine with appropriate ketones or aldehydes under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its pyrazole and pyrimidine rings are valuable in the design of new ligands and catalysts.

Biology: The biological applications of this compound are vast. It has shown potential as an antileishmanial and antimalarial agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In the medical field, this compound has been studied for its pharmacological properties. It may be used in the development of new therapeutic agents targeting various diseases.

Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. The diphenylacetamide group enhances the compound's binding affinity and selectivity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Receptors: It can bind to specific receptors, triggering signaling pathways that result in desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analysis

Key structural distinctions between the target compound and analogs lie in their heterocyclic cores and substituents:

- Pyrimidine-Pyrazole vs. Benzothiazole Derivatives: The European patent application (EP 3 348 550A1) describes N-(benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (Compound 37), which replaces the pyrimidine-pyrazole core with a benzothiazole ring. Benzothiazoles are known for their role in kinase inhibitors and antimicrobial agents, whereas pyrimidine-pyrazole systems are often explored for anti-inflammatory and anticancer activity .

- Quinoline-Pyrimidine Hybrids: Patents from 2019 () disclose compounds like N-(2-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide, which incorporate quinoline and tetrahydrofuran substituents. These modifications enhance solubility and metabolic stability compared to the dimethylpyrazole group in the target compound .

- Hexanamide Backbones : Pharmacopeial Forum compounds () feature hexanamide chains with tetrahydropyrimidinyl groups, diverging significantly from the target compound’s planar heterocyclic system. Such backbones are typically designed for improved membrane permeability .

Physicochemical and Pharmacological Properties

Key Research Findings

- Diphenylacetamide Role : The diphenylacetamide moiety in the target compound and analogs (e.g., Compound 37) is critical for hydrophobic interactions with target proteins, but the heterocyclic core dictates selectivity. For example, benzothiazole derivatives show stronger affinity for tyrosine kinases, while pyrimidine-pyrazole systems may target serine/threonine kinases .

- Substituent Impact : The 3,5-dimethylpyrazole group in the target compound likely reduces metabolic oxidation compared to the tetrahydrofuran-3-yloxy group in compounds, which improves bioavailability but may limit solubility .

- Excluded Compounds : The European patent () excludes diphenylacetamide derivatives with sulfonamide or nitro groups, highlighting the importance of the unmodified diphenylacetamide-pharmacophore relationship for patentability and activity .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide is a synthetic compound belonging to the class of pyrazole derivatives. Its unique structure and functional groups suggest significant potential in medicinal chemistry, particularly for its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 314.4 g/mol. The compound features a pyrazole ring fused with a pyrimidine moiety, contributing to its biological activity.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₆ |

| Molecular Weight | 314.4 g/mol |

| CAS Number | 1421586-50-6 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Pharmacological Properties

This compound has been evaluated for various biological activities:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that pyrazole derivatives can inhibit the activity of certain kinases associated with cancer progression .

2. Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects in vitro, as evidenced by its ability to reduce the production of pro-inflammatory cytokines in cell culture models .

3. Antimicrobial Activity

Several studies have reported that pyrazole derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of specific functional groups enhances their effectiveness against resistant strains .

The mechanisms through which this compound exerts its biological effects include:

1. Enzyme Inhibition

The compound may act as an inhibitor of enzymes such as alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase (e5-NTPDase), which are crucial in various metabolic pathways .

2. Modulation of Signaling Pathways

It has been suggested that the compound can modulate signaling pathways related to inflammation and cell proliferation, potentially leading to reduced tumor growth and inflammatory responses .

Study 1: Anticancer Screening

A study conducted on similar pyrazole derivatives highlighted their efficacy against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Study 2: Anti-inflammatory Evaluation

In another investigation, the anti-inflammatory potential was assessed using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels upon treatment with the compound .

Study 3: Antimicrobial Testing

A comparative analysis of several pyrazole derivatives demonstrated that those with similar structural features exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those for standard antibiotics used in clinical settings .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide?

The synthesis of this compound typically involves coupling reactions between pyrimidine intermediates and substituted acetamide moieties. For example, analogous pyrazole-pyrimidine hybrids (e.g., ) use nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling to attach the pyrazole group to the pyrimidine ring. The diphenylacetamide moiety is often introduced via amidation reactions using activated esters or carbodiimide coupling agents (e.g., EDC/HOBt). Optimization of reaction conditions (temperature, solvent, stoichiometry) is critical to improve yields, as seen in the synthesis of related compounds with 70–75% yields under controlled conditions .

Basic: How is structural characterization of this compound validated in academic research?

Structural validation relies on multimodal analytical techniques:

- 1H/13C NMR : Assigning chemical shifts for pyrimidine (δ ~8.5–9.0 ppm for aromatic protons) and pyrazole (δ ~6.0–6.5 ppm) groups, with diphenylacetamide peaks typically appearing as multiplets in δ ~7.2–7.6 ppm .

- HRMS : Confirming molecular weight (exact mass) to distinguish from impurities. For example, reports HRMS data for pyrazole-imidazole hybrids, though solubility issues may require alternative ionization methods.

- X-ray crystallography : If single crystals are obtained, SHELXL ( ) can resolve bond lengths/angles and confirm stereochemistry.

Advanced: What strategies address contradictions in spectroscopic data during structural elucidation?

Contradictions may arise from dynamic processes (e.g., tautomerism in pyrazole rings) or crystallographic disorder. Mitigation strategies include:

- Variable-temperature NMR : To observe coalescence of split peaks caused by tautomeric equilibria.

- DFT calculations : Comparing computed vs. experimental NMR shifts to validate proposed structures.

- Complementary techniques : Combining X-ray data ( ) with solid-state IR to resolve ambiguities in functional group assignments .

Advanced: How do substituent modifications on the pyrazole or pyrimidine rings influence biological activity?

Structure-activity relationship (SAR) studies on analogous compounds ( ) reveal:

- Pyrazole substituents : 3,5-Dimethyl groups enhance metabolic stability by sterically shielding the ring from oxidation.

- Pyrimidine substitution : Electron-withdrawing groups at the 5-position (e.g., acetamide) improve target binding affinity in kinase inhibition assays.

- Diphenylacetamide : The planar diphenyl system may facilitate π-π stacking with hydrophobic enzyme pockets, as observed in related kinase inhibitors .

Advanced: What experimental designs are optimal for evaluating this compound’s mechanism of action in enzymatic assays?

- Kinetic studies : Use stopped-flow spectrophotometry to measure enzyme inhibition constants (Ki) under pseudo-first-order conditions.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition.

- Molecular docking : Align with X-ray structures of target enzymes (e.g., kinases) to predict binding modes, validated by mutagenesis studies .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

- Purification : Column chromatography is often required for intermediates, but scalability issues necessitate switching to recrystallization or flash distillation.

- Byproduct formation : Monitor dimerization of pyrimidine intermediates via LC-MS and adjust reaction stoichiometry to suppress side reactions .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition risks.

- MD simulations : Assess solvation dynamics and protein-ligand stability over nanosecond timescales to prioritize derivatives with improved half-lives .

Basic: What analytical techniques are critical for assessing purity in compliance with pharmacopeial standards?

- HPLC-UV/ELSD : Quantify impurities >0.1% using reverse-phase columns (C18) and gradient elution.

- Elemental analysis : Verify C/H/N ratios within ±0.4% of theoretical values, as per pharmacopeial guidelines ().

Advanced: What role does crystallography play in resolving polymorphism issues for this compound?

Polymorphs can affect solubility and bioavailability. SHELXL ( ) enables:

- Space group determination : Identify dominant polymorphic forms via powder XRD.

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., H-bonds, van der Waals contacts) to predict stability of crystalline phases.

Advanced: How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in palladium-catalyzed couplings, but may promote decomposition at elevated temperatures. Solvent screening (e.g., using THF/water mixtures) balances reactivity and stability, as demonstrated in for similar pyrimidine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.